molecular formula C9H18O2 B12587418 1-Hexene, 6,6-dimethoxy-3-methyl-, (3S)- CAS No. 646994-39-0

1-Hexene, 6,6-dimethoxy-3-methyl-, (3S)-

Cat. No.: B12587418
CAS No.: 646994-39-0
M. Wt: 158.24 g/mol
InChI Key: KWPZPFXQZREBEO-MRVPVSSYSA-N
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Description

1-Hexene, 6,6-dimethoxy-3-methyl-, (3S)- is an organic compound with a branched structure It is a derivative of hexene, characterized by the presence of two methoxy groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexene, 6,6-dimethoxy-3-methyl-, (3S)- typically involves the reaction of appropriate precursors under controlled conditions. One common method is the alkylation of a suitable hexene derivative with methoxy and methyl substituents. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and reduce the cost of manufacturing.

Chemical Reactions Analysis

Types of Reactions

1-Hexene, 6,6-dimethoxy-3-methyl-, (3S)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes.

Scientific Research Applications

1-Hexene, 6,6-dimethoxy-3-methyl-, (3S)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Hexene, 6,6-dimethoxy-3-methyl-, (3S)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact mechanism depends on the context in which the compound is used, such as in enzyme inhibition or as a substrate in metabolic reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Hexene, 3-methyl-: Similar in structure but lacks the methoxy groups.

    1-Hexene, 6-methoxy-3-methyl-: Similar but has only one methoxy group.

Uniqueness

1-Hexene, 6,6-dimethoxy-3-methyl-, (3S)- is unique due to the presence of two methoxy groups, which can significantly influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds and valuable for specific applications.

Properties

CAS No.

646994-39-0

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

(3S)-6,6-dimethoxy-3-methylhex-1-ene

InChI

InChI=1S/C9H18O2/c1-5-8(2)6-7-9(10-3)11-4/h5,8-9H,1,6-7H2,2-4H3/t8-/m1/s1

InChI Key

KWPZPFXQZREBEO-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H](CCC(OC)OC)C=C

Canonical SMILES

CC(CCC(OC)OC)C=C

Origin of Product

United States

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